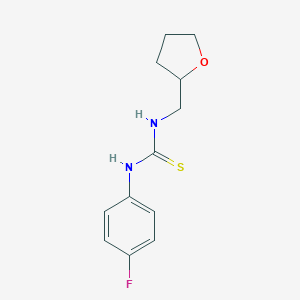![molecular formula C22H19ClN6O3S B465500 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B465500.png)
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] is a complex organic compound that features a unique combination of thiazole, pyrazole, and hydrazone moieties
Méthodes De Préparation
The synthesis of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Synthesis of the pyrazole ring: This involves the condensation of a hydrazine derivative with a 1,3-diketone.
Coupling reactions: The thiazole and pyrazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can serve as a probe or tool for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and may exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring may have comparable chemical properties and reactivity.
Hydrazone derivatives: These compounds contain the hydrazone functional group and may have similar applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C22H19ClN6O3S |
|---|---|
Poids moléculaire |
482.9g/mol |
Nom IUPAC |
2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-chlorophenyl)diazenyl]-5-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H19ClN6O3S/c1-22(2,3)17-12-33-21(24-17)28-20(30)19(26-25-15-8-6-14(23)7-9-15)18(27-28)13-4-10-16(11-5-13)29(31)32/h4-12,27H,1-3H3 |
Clé InChI |
YVDFTCRRYTZEDT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)Cl |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,4-Dichlorophenyl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B465418.png)
![2,4-dichloro-6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465455.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B465458.png)

![2,4-Dichloro-6-({[4-(1-piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465465.png)
![2-({[4-(1-Piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465466.png)
![4-Bromo-2-({[4-(1-piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465470.png)

![4,6-Dimethyl-1-{[(5-methyl-2-furyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B465477.png)
![N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B465487.png)

![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465493.png)
![2-[2-(1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzonitrile](/img/structure/B465494.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465496.png)
